molecular formula C27H30O5S B033927 Thymol blue CAS No. 76-61-9

Thymol blue

Cat. No. B033927
CAS RN: 76-61-9
M. Wt: 466.6 g/mol
InChI Key: PRZSXZWFJHEZBJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thymol Blue's synthesis involves complex organic reactions that have been optimized over the years. A study on the synthesis methods reviewed the natural sources of thymol, a related compound, and detailed three synthesis routes: isopropylation of m-cresol, dehydrogenation of menthol, and the fission of α-pinene, focusing on the application of solid catalysts for thymol synthesis, which is a precursor to Thymol Blue (Mao Haifang, 2008).

Molecular Structure Analysis

Thymol Blue's molecular structure is characterized by its ability to exist in different ionic forms based on the pH of the solution, which is central to its function as a pH indicator. The spectrophotometric determination of Thymol Blue and related compounds has been a subject of research, illustrating the complexity of its molecular interactions and the conditions under which it can be analyzed effectively (S. Kiciak & M. Mehdi, 1992).

Chemical Reactions and Properties

Research has revealed that Thymol Blue undergoes specific chemical reactions depending on its environment. It can interact with proteins, as demonstrated by the spectral study of its interaction with protein in acidic solutions, revealing insights into the binding mechanisms and solution equilibria of Thymol Blue with biological molecules (Yongjie Wei, K. Li, & S. Tong, 1997).

Physical Properties Analysis

The physical properties of Thymol Blue, such as its absorption and protonation behavior, are crucial for its application in pH measurements. A study investigating the absorbance and protonation behavior of Thymol Blue highlighted its suitability for pH observations in the upper ocean, demonstrating the influence of temperature on its molar absorbance characteristics (Huining Zhang & R. Byrne, 1996).

Scientific Research Applications

  • pH Indicator in Chemistry

    • Thymol Blue is widely used as a pH indicator in chemistry . It transitions from red to yellow at pH 1.2–2.8 and from yellow to blue at pH 8.0–9.6 . This makes it useful in various scientific fields where pH measurement is crucial.
    • The application involves adding Thymol Blue to the solution whose pH needs to be determined. The resulting color indicates the pH of the solution .
    • The outcomes of this application are primarily visual, providing a quick and easy method to approximate the pH of a solution .
  • Ionization Indicator in Drug Formulations

    • Thymol Blue has been used to indicate changes in pH to reflect ionization in multi-component drug formulations .
    • The method of application involves incorporating Thymol Blue into the drug formulation. The color change of Thymol Blue in response to pH changes indicates the ionization state of the drug .
    • The outcomes of this application can help in understanding the behavior of drugs under different pH conditions, which is crucial in drug design and delivery .

Safety And Hazards

Thymol blue may cause irritation and its toxicological properties have not been fully investigated . It is harmful if swallowed and is only hazardous when percent values are above 10% . It is advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

4-[3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-5-methyl-2-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O5S/c1-15(2)19-13-22(17(5)11-24(19)28)27(21-9-7-8-10-26(21)33(30,31)32-27)23-14-20(16(3)4)25(29)12-18(23)6/h7-16,28-29H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZSXZWFJHEZBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4C)O)C(C)C)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

62625-21-2 (mono-hydrochloride salt)
Record name Thymol blue
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DSSTOX Substance ID

DTXSID5058800
Record name Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[5-methyl-2-(1-methylethyl)-
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Molecular Weight

466.6 g/mol
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Physical Description

Brownish-green crystals available as pure compound, soluble monosodium salt, and dilute solutions; [CHEMINFO]
Record name Thymol blue
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Product Name

Thymol blue

CAS RN

76-61-9
Record name Thymol blue
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Record name THYMOL BLUE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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